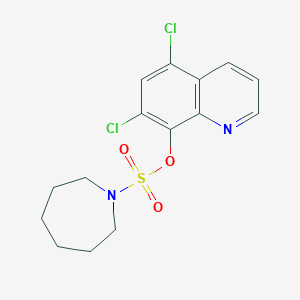

5,7-二氯喹啉-8-基氮杂庚烷-1-磺酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 5,7-Dichloroquinolin-8-yl azepane-1-sulfonate often involves complex reactions. For instance, (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, a compound with a somewhat similar structure, was synthesized from 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and (R)-tert-butyl 3-aminoazepane-1-carboxylate in acetonitrile, yielding a 37% yield, showcasing the intricate steps involved in quinoline derivatives' synthesis (Xia, Chen, & Yu, 2013).

Molecular Structure Analysis

Quinoline derivatives exhibit a wide range of molecular structures, often determined using spectroscopy and crystallography techniques. The structure of these compounds is critical for their chemical behavior and interaction with other molecules. For example, the crystal structures of proton-transfer compounds of ferron (8-hydroxy-7-iodoquinoline-5-sulfonic acid) with 4-chloroaniline and 4-bromoaniline were determined, showing how structural details can affect the compounds' properties and interactions (Smith, Wermuth, & Healy, 2007).

Chemical Reactions and Properties

Chemical reactions involving quinoline derivatives are diverse, including halosulfonylation, carbonylation, and coordination with metal ions. For example, a method for cobalt-catalyzed, aminoquinoline-directed sp2 C-H bond carbonylation of sulfonamides has been reported, highlighting the reactivity of these compounds under specific conditions (Nguyen, Grigorjeva, & Daugulis, 2017).

科学研究应用

Nanosized N-sulfonated Catalysts

2016年,Goli-Jolodar等人进行的研究引入了一种新型的纳米级N-磺酸Brönsted酸性催化剂,用于在无溶剂条件下通过Hantzsch缩合合成多羟基喹啉衍生物。这种催化剂通过各种分析技术进行表征,有效地促进了六氢喹啉的一锅法合成,提供了优异的产率和可重复使用性,而不会丧失催化活性。该研究展示了N-磺酸催化剂在促进有机转化中的潜力,可能包括涉及“5,7-二氯喹啉-8-基氮杂环己烷-1-磺酸酯”衍生物的反应(Goli-Jolodar等,2016)。

合成偶氮染料

2022年,Mirsadeghi等人专注于合成源自5-氯-8-羟基喹啉的新型偶氮染料,通过重氮化和偶联过程产生杂环偶氮染料。该研究分析了这些染料的光谱特性,揭示了氯基对电子吸收光谱的显著影响。这项研究强调了喹啉衍生物的合成多样性及其在开发具有定制光学性能的新材料中的潜在用途(Mirsadeghi et al., 2022)。

钴催化的羰基化反应

Nguyen等人(2017)报道了一种钴催化的氨基喹啉导向的磺胺酰胺sp2 C-H键羰基化方法。该方法利用二异丙基叠氮二羧酸酯作为一氧化碳源,促进了磺胺酰胺的萨克林衍生物的合成。这项研究突出了开发新型羰基化反应的潜力,可能包括以“5,7-二氯喹啉-8-基氮杂环己烷-1-磺酸酯”为底物,以获得各种含磺酸盐的化合物(Nguyen et al., 2017)。

抗菌和抗真菌活性

Fadda等人(2016)合成了含有吡啶基、喹啉基和异喹啉基官能团的新型功能化N-磺酸盐,展示了抗菌和抗真菌活性。这项研究提供了关于喹啉衍生物生物应用的见解,暗示了“5,7-二氯喹啉-8-基氮杂环己烷-1-磺酸酯”也可以探索其潜在的抗菌特性(Fadda et al., 2016)。

荧光化学传感器

Aragoni等人(2013)的研究开发了基于8-羟基喹啉衍生物的荧光化学传感器,用于金属离子检测,特别是Zn2+和Cd2+。这些化学传感器展示了选择性响应,有助于体外金属离子成像。该研究表明了喹啉衍生物在设计对环境和生物应用敏感且选择性传感器方面的潜力(Aragoni et al., 2013)。

属性

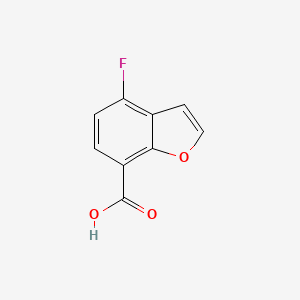

IUPAC Name |

(5,7-dichloroquinolin-8-yl) azepane-1-sulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Cl2N2O3S/c16-12-10-13(17)15(14-11(12)6-5-7-18-14)22-23(20,21)19-8-3-1-2-4-9-19/h5-7,10H,1-4,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDZRYQWIAMHKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dichloroquinolin-8-yl azepane-1-sulfonate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-ethoxyacetamide](/img/structure/B2497470.png)

![N-(1-cyanocyclohexyl)-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide](/img/structure/B2497473.png)

![2-methyl-4-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2497476.png)

![Tert-butyl N-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]carbamate](/img/structure/B2497479.png)

![N-(3-chloro-2-methylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2497487.png)

![2-(4-(5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-propylacetamide](/img/structure/B2497488.png)

![(2E)-2-(pyridin-4-ylmethylidene)-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B2497489.png)